molecular formula C12H24N2O2 B13162876 tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate

tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B13162876
M. Wt: 228.33 g/mol
InChI Key: HEDJBQMQCVXLPB-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate is a chiral pyrrolidine derivative that serves as a crucial advanced intermediate and building block in organic synthesis and medicinal chemistry. Its primary research value lies in the construction of pharmacologically active compounds, particularly as a scaffold for protease inhibitors. The compound features a pyrrolidine ring, a common motif in drug discovery known for conferring conformational restriction, and a tert-butoxycarbonyl (Boc) protecting group that is essential for the stepwise synthesis of complex molecules. The Boc group can be readily removed under mild acidic conditions to reveal the primary amine, which is then available for further functionalization. This specific stereochemistry of the 5-isopropyl substituent is critical for achieving high binding affinity and selectivity in target proteins. Research indicates its application in the development of inhibitors for viral proteases, such as the Hepatitis C virus (HCV) NS5A, where the pyrrolidine core is a key structural element. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(5-propan-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-8(2)10-6-9(7-13-10)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)

InChI Key

HEDJBQMQCVXLPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CN1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to complete the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate with structurally related carbamate derivatives, focusing on molecular properties, synthetic routes, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source Evidence
This compound (Target) C₁₂H₂₂N₂O₂ 226.32 Pyrrolidine, isopropyl, Boc Not provided -
tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate C₁₀H₂₀N₂O₃ 216.28 Pyrrolidine, hydroxymethyl, Boc 1070295-74-7
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate C₁₀H₁₂BrClN₂O₃ 323.57 Pyridine, bromo, chloro, hydroxy, Boc 1131041-73-0
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine, fluoro, methyl, Boc 1799420-92-0
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate C₁₈H₂₆N₂O₂ 302.42 Pyrrolidine, benzyl, Boc Not provided

Key Observations:

  • Substituent Impact: The target compound’s isopropyl group enhances lipophilicity compared to polar substituents like hydroxymethyl (216.28 g/mol, ) or halogenated pyridines (323.57 g/mol, ).
  • Molecular Weight: Pyridine and pyrimidine derivatives (e.g., 257.26–323.57 g/mol) generally exhibit higher molecular weights due to aromatic rings and halogen atoms, whereas pyrrolidine-based analogs are lighter (216.28–302.42 g/mol).
  • Functional Diversity: Halogenated derivatives (Br, Cl, F) are common in medicinal chemistry for tuning electronic properties and binding affinity , while hydroxymethyl groups improve solubility .

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen Bonding: Pyrrolidine and pyridine derivatives form distinct hydrogen-bonding networks. Etter’s graph-set analysis predicts that hydroxy and carbamate groups in analogs (e.g., ) facilitate crystal packing via O–H···N and N–H···O interactions, influencing solubility and stability.
  • Crystallography Tools: SHELX programs are widely used for refining crystal structures of similar compounds .

Biological Activity

tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate, also known by its CAS number 937166-84-2, is a carbamate derivative characterized by a tert-butyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

Structure and Composition

The molecular formula of this compound is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, with a molecular weight of approximately 200.278 g/mol. Its structure features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a propan-2-yl group.

Physical Properties

PropertyValue
Molecular Weight200.278 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point268.3 ± 29.0 °C at 760 mmHg
Flash Point116.0 ± 24.3 °C

The biological activity of this compound primarily involves its interaction with specific enzymes, potentially acting as an inhibitor by binding to the active sites of these enzymes. This binding can block substrate access, thereby inhibiting enzymatic activity.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role in inhibiting neutral sphingomyelinase (nSMase), which is implicated in the regulation of exosome release in various cellular processes. A notable study demonstrated that derivatives of this compound exhibited significant inhibition of nSMase2, with an IC50 value as low as 300 nM, indicating strong inhibitory potential in vitro and in vivo models .

Case Studies

  • Alzheimer's Disease Research : In a mouse model for Alzheimer's disease, compounds related to this compound were shown to effectively penetrate the blood-brain barrier and inhibit exosome secretion from brain cells, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Anti-Cancer Activity : Research has indicated that analogs of this compound may exhibit cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells. The structure–activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring significantly affected biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other carbamate derivatives:

Compound NameKey Activity
tert-butyl carbamateGeneral organic synthesis
tert-butyl (1-(phenyl)-3-(pyrrolidin-1-yl)propan-2-yl)carbamateEnzyme inhibition
(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamatePotential neuroprotective effects

This comparison illustrates the unique position of this compound in terms of its specific biological activities and potential applications.

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